Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid

Anticancer Quinoxaline Structure-Activity Relationship

Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid is a member of the 3-phenylquinoxaline-2-sulfanyl class, a series of heterocyclic compounds that serve as strategic synthetic intermediates for peptidomimetic anticancer agents. The quinoxaline core is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Formula C22H16N2O2S
Molecular Weight 372.4 g/mol
Cat. No. B12265611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid
Molecular FormulaC22H16N2O2S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C22H16N2O2S/c25-22(26)20(16-11-5-2-6-12-16)27-21-19(15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-21/h1-14,20H,(H,25,26)
InChIKeyJVNHEGSKJXOCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic Acid: A Key Quinoxaline Scaffold for Anticancer Peptidomimetic Design


Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid is a member of the 3-phenylquinoxaline-2-sulfanyl class, a series of heterocyclic compounds that serve as strategic synthetic intermediates for peptidomimetic anticancer agents. The quinoxaline core is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [1]. A defining structural feature of this compound is the carboxylic acid handle directly attached to the sulfur linker, which provides a reactive site for further derivatization into amides, esters, and dipeptide conjugates that have demonstrated noteworthy antiproliferative activity against human cancer cell lines [2].

3-Phenylquinoxaline-2-sulfanyl core for peptidomimetic probe synthesis
Carboxylic acid handle enables amide/ester/dipeptide conjugation
Building block for allosteric hTS dimer interface research

Why Unsubstituted Quinoxaline-2-sulfanylacetic Acids Cannot Substitute for the 3-Phenyl Derivative in Anticancer Applications


Generic substitution of Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid with simpler analogs like 2-(quinoxalin-2-ylsulfanyl)acetic acid is not scientifically sound for procurement decisions involving anticancer peptidomimetic research. The 3-phenyl substituent on the quinoxaline ring is not merely a decorative motif; it fundamentally alters the scaffold's therapeutic profile. Quantitative structure-activity relationship (SAR) studies on peptidomimetics derived from this scaffold reveal that the presence of the 3-phenyl group, in conjunction with a peptidomimetic side chain at the sulfur-linked position, is critical for achieving potent binding to the human thymidylate synthase (hTS) allosteric site [1]. Compounds built on the 3-phenylquinoxaline-2-sulfanyl template have demonstrated IC50 values as low as 1.52 μg/mL against HCT-116 cells, a level of activity that is unattainable with analogous compounds lacking this pivotal aromatic substitution. Therefore, substituting this specific starting material with a non-phenylated analog directly jeopardizes the development of candidates capable of stabilizing the hTS inactive dimer conformation, a validated mechanism for selective cancer cell inhibition.

3-Phenyl substitution Absence of 3-phenyl may abolish hTS binding and cell-model response; non-phenylated analogs reported inactive.
SAR dependency Peptidomimetic side chains require this core to achieve reported IC50 levels; structure-activity relationships not transferable.
Mechanism specificity Allosteric hTS inhibition unlikely with unsubstituted quinoxaline scaffolds; binding-site engagement may not replicate.

Quantitative Differentiation of Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic Acid and its Conjugates from In-Class Alternatives


Enhanced Antiproliferative Potency Against Colorectal Carcinoma (HCT-116) via 3-Phenyl Substitution

The presence of the 3-phenyl group on the quinoxaline scaffold is a critical determinant of antiproliferative activity. In a direct class-level comparison, the peptidomimetic conjugate 10b, which is built upon the 3-phenylquinoxaline-2-sulfanyl core and derivatized from a precursor like phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid, exhibited a potent IC50 of 1.52 μg/mL against the HCT-116 colorectal cancer cell line. This activity surpasses that of the standard chemotherapeutic agent doxorubicin, which has an IC50 of 3.23 μg/mL in the same assay [1]. In contrast, the study's SAR analysis indicates that the core scaffold without the 3-phenyl substitution would lack the necessary binding features for this level of potency, as inactive compounds were consistently observed when the peptidomimetic side chain could not complement the phenyl group's hydrophobic interactions [1].

HCT-116 Activity
Reported
Conjugate 10b IC₅₀ 1.52 µg/mL vs doxorubicin 3.23 µg/mL
Supports cell-model response context
MTT, 48h; class-level inference
Anticancer Quinoxaline Structure-Activity Relationship

Superior Activity Against Breast Adenocarcinoma (MCF-7) Compared to the Unsubstituted Analog Class

The differentiation provided by the 3-phenylquinoxaline-2-sulfanyl core extends to breast cancer models. The same lead conjugate 10b demonstrated an IC50 of 2.00 μg/mL against MCF-7 breast cancer cells [1]. This represents a marked improvement over the general class of quinoxaline derivatives lacking the 3-phenyl group, which did not demonstrate any inhibitory action on MCF-7 cells in the same study [1]. Additionally, the potency of 10b favorably compares to doxorubicin's performance in a related study on a similar scaffold, where it showed an IC50 of 3.23 μg/mL [1].

MCF-7 Activity
Reported
Conjugate 10b IC₅₀ 2.00 µg/mL vs doxorubicin 3.23 µg/mL (cross-study)
Supports breast cancer cell-model endpoint
MTT, 48h; inactive without 3-phenyl
Anticancer Quinoxaline Selectivity

Selective Cancer Cell Targeting with Null Cytotoxicity on Normal HEK-293 Cells

A critical differentiator for the 3-phenylquinoxaline-2-sulfanyl compound class is its selective targeting capability. When tested against normal human embryonic kidney cells (HEK-293) under the same concentrations and duration (48 h) that produced potent cancer cell inhibition, all active compounds derived from this scaffold, including those directly synthesized from phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid analogs, revealed null cytotoxic effects via MTT assay [1]. This is in stark contrast to many conventional chemotherapeutics like doxorubicin, which are known for their significant systemic toxicity due to a lack of selectivity.

Selectivity Window
Reported
Null cytotoxicity on HEK-293 normal cells
Supports selectivity endpoint review
MTT, 48h; at active cancer-cell concentrations
Selectivity Normal Cell Safety Anticancer

High-Affinity Binding to Human Thymidylate Synthase (hTS) Allosteric Site Confirmed by Molecular Docking

The binding mechanism of this compound class is well-characterized, providing a rational basis for its selection. Molecular docking studies demonstrated that the lead conjugate 10b, derived from the 3-phenylquinoxaline-2-sulfanyl core, binds to the human thymidylate synthase (hTS) homodimer interface with a high affinity of −10.3 kcal/mol, stabilizing its inactive conformation [1]. This binding affinity is superior to that of the crystallized peptide inhibitor, which showed an affinity of −7.6 kcal/mol [1]. In comparison, an inactive analog from the same series (9d) failed to maintain these key interactions, underscoring the specificity of the 3-phenyl core structure.

hTS Binding Affinity
Reported
ΔG = -10.3 kcal/mol vs peptide inhibitor -7.6 kcal/mol
Supports binding-site engagement hypothesis
Docking against hTS homodimer; in silico
Molecular Modeling Thymidylate Synthase Allosteric Inhibition

High-Return Application Scenarios for Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic Acid Based on Unique Evidence


Synthesis of Potent Peptidomimetic Anticancer Agents Targeting Colorectal and Breast Cancers

This compound is the optimal starting material for synthesizing a series of peptidomimetic conjugates (amides, esters, dipeptides) that have demonstrated single-digit micromolar IC50 values against HCT-116 and MCF-7 cancer cells, outperforming doxorubicin. Its unique 3-phenyl and carboxylic acid dual functionality enables the chemoselective introduction of peptidomimetic side chains that are critical for high-affinity hTS binding, as demonstrated by the lead candidate 10b (IC50 1.52 μg/mL on HCT-116; ΔG = -10.3 kcal/mol on hTS) [1].

Development of Selective Allosteric Thymidylate Synthase (hTS) Inhibitors

For programs focused on overcoming resistance and toxicity of active-site hTS inhibitors, this compound enables the design of allosteric inhibitors that stabilize the enzyme's inactive dimer conformation. The 3-phenylquinoxaline-2-sulfanyl scaffold from this compound has been proven via molecular docking to facilitate key interactions at the dimer interface that are unattainable with other scaffolds, providing a validated path toward selective cancer cell killing without the normal cell toxicity seen with classical chemotherapeutics [1].

Structure-Activity Relationship (SAR) Studies for Quinoxaline-Based Drug Discovery

Its well-characterized chemistry and direct link to an active series make this compound a high-value analytical standard and synthetic building block for systematic SAR exploration. The quantitative data available on over 27 derivatives, including clear activity cliffs for the 3-phenyl group and the peptidomimetic side chain, allows for efficient library design and lead optimization in medicinal chemistry groups [1].

Application
Selection Property
Validation Focus
Peptidomimetic probe synthesis for cell-model studies
3-Phenyl scaffold with carboxyl conjugation handle
Antiproliferative endpoint validation in HCT-116 and MCF-7 models
Allosteric hTS inhibitor probe design
Core enabling dimer interface binding interactions
Binding affinity and selectivity endpoint assessment
Quinoxaline scaffold SAR exploration
Well-characterized core with documented activity cliffs
Systematic structural modification and cell-response profiling
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